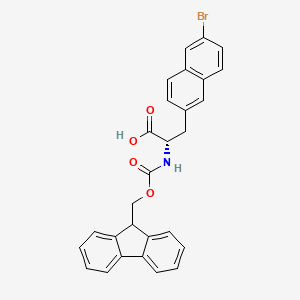

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromonaphthalen-2-yl)propanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromonaphthalen-2-yl)propanoic acid is a fluoromethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amine functionalities during solid-phase peptide synthesis (SPPS), enabling precise control over peptide chain elongation. The compound’s distinct structural feature is the 6-bromonaphthalen-2-yl substituent, which introduces steric bulk and electron-withdrawing properties due to the bromine atom and aromatic naphthalene system. This modification is critical for applications requiring enhanced hydrophobicity, UV detectability, or specific binding interactions in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

(2S)-3-(6-bromonaphthalen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22BrNO4/c29-20-12-11-18-13-17(9-10-19(18)15-20)14-26(27(31)32)30-28(33)34-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-13,15,25-26H,14,16H2,(H,30,33)(H,31,32)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBVNTWJRAQKQX-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)C=C(C=C5)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC5=C(C=C4)C=C(C=C5)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromonaphthalen-2-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group, which is introduced via a reaction with Fmoc-Cl in the presence of a base such as triethylamine.

Bromination: The naphthalene ring is brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Coupling Reaction: The protected amino acid is then coupled with the bromonaphthalene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers, continuous flow reactors, and other advanced technologies to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromonaphthalen-2-yl)propanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The compound can participate in peptide coupling reactions to form larger peptide chains.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Deprotection Reactions: Piperidine in DMF is commonly used for Fmoc deprotection.

Coupling Reactions: Reagents like DCC or EDC are used in the presence of bases such as N-methylmorpholine (NMM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while deprotection reactions yield the free amino acid.

Applications De Recherche Scientifique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromonaphthalen-2-yl)propanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromonaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group provides protection during synthetic processes, while the bromonaphthalene moiety can participate in various chemical reactions. The compound’s reactivity and interactions are influenced by its structural features, which allow it to engage in specific binding and catalytic activities.

Comparaison Avec Des Composés Similaires

Key Observations :

- Steric Impact : The naphthalene system imposes greater steric hindrance than phenyl or heterocyclic substituents, which may slow coupling efficiency in SPPS .

- Applications : Brominated aromatics are advantageous in photoaffinity labeling or X-ray crystallography due to bromine’s heavy atom effect .

Physicochemical Properties

- Purity : Analogs like the o-tolyl derivative exhibit >99% HPLC purity, a standard for SPPS-grade reagents .

- Stability : Fmoc-protected compounds generally require storage at -20°C to prevent decomposition; brominated analogs may have similar requirements .

- Solubility : The bromonaphthalene group likely reduces aqueous solubility compared to polar substituents (e.g., tetrafluorophenyl or furan derivatives) .

Notes

Data Gaps : Specific physicochemical data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence; inferences are drawn from structural analogs.

Stereochemical Considerations: The (S)-configuration is critical for compatibility with natural amino acids in peptide synthesis; enantiomeric analogs (e.g., R-configuration in ) show distinct biochemical behavior.

Innovation Potential: Bromonaphthalene derivatives remain underexplored in drug discovery, offering opportunities for novel peptide-based therapeutics.

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromonaphthalen-2-yl)propanoic acid, often abbreviated as Fmoc-L-Ala(6-Br-Nap)-OH, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and potential applications in drug development.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of a bromonaphthalene moiety enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula: C₁₉H₁₉BrN₂O₄

Molecular Weight: 397.27 g/mol

CAS Number: 181952-29-4

The mechanism by which (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromonaphthalen-2-yl)propanoic acid exerts its biological effects is likely multifaceted:

- Enzyme Interaction: The fluorenyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating the activity of enzymes involved in metabolic pathways.

- Receptor Binding: The compound may interact with specific receptors, influencing signal transduction pathways that regulate various physiological processes.

- Covalent Bond Formation: The amino acid derivative can form covalent bonds with nucleophilic sites on target proteins, altering their function.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Properties: Some studies suggest that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

- Antimicrobial Activity: Preliminary data indicate potential efficacy against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Antimicrobial | Potential efficacy against specific bacteria |

Case Studies

- Anticancer Study : A study investigating the effects of Fmoc-L-Ala(6-Br-Nap)-OH on human breast cancer cells showed significant inhibition of cell proliferation compared to control groups. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.

- Anti-inflammatory Research : In an animal model of arthritis, administration of this compound resulted in reduced inflammation and joint swelling, highlighting its potential as an anti-inflammatory agent.

- Antimicrobial Testing : In vitro assays demonstrated that Fmoc-L-Ala(6-Br-Nap)-OH exhibited antibacterial activity against Staphylococcus aureus, suggesting its utility as an antimicrobial agent.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.